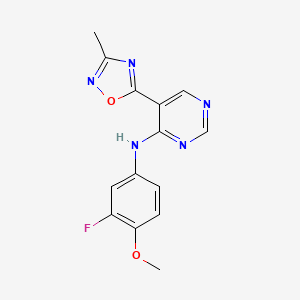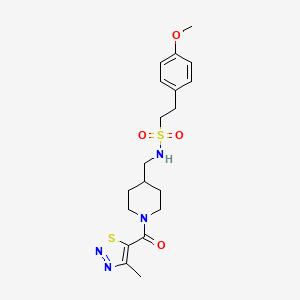
4-Bromo-2-(isocyanatomethyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(isocyanatomethyl)-1-methylbenzene: is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an isocyanatomethyl group at the 2-position, and a methyl group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene typically involves the following steps:
Bromination: The starting material, 2-(isocyanatomethyl)-1-methylbenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Isocyanate Formation: The isocyanatomethyl group can be introduced through a reaction involving the corresponding amine and phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and isocyanate formation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Addition Reactions: Alcohols, amines, or water in the presence of catalysts like dibutyltin dilaurate or triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Addition Reactions: Products include urethanes, ureas, and carbamic acids.
Oxidation and Reduction: Products include carboxylic acids or methylene derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of isocyanate-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique reactivity allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable adducts, while the bromine atom can undergo substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the bromine and isocyanate groups, which activate the benzene ring towards nucleophilic attack.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactivity include nucleophilic addition, substitution, and oxidation-reduction reactions.
Comparison with Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 4-Bromo-2-(methylamino)-1-methylbenzene
- 4-Bromo-2-(methoxycarbonyl)-1-methylbenzene
Comparison: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene is unique due to the presence of both a bromine atom and an isocyanatomethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis. The presence of the isocyanate group allows for the formation of a wide range of derivatives through nucleophilic addition reactions, while the bromine atom provides a site for further functionalization through substitution reactions.
Properties
IUPAC Name |
4-bromo-2-(isocyanatomethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-9(10)4-8(7)5-11-6-12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWDHTPVUKMETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)
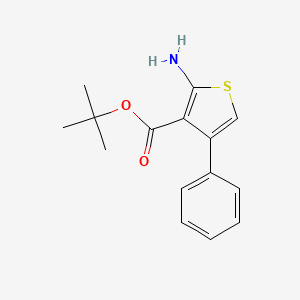
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2925324.png)
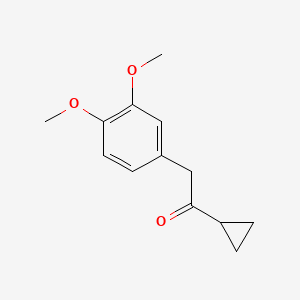
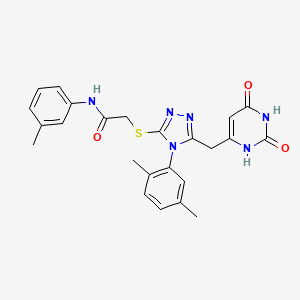

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2925336.png)

![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)
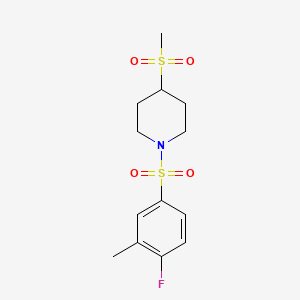
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)
